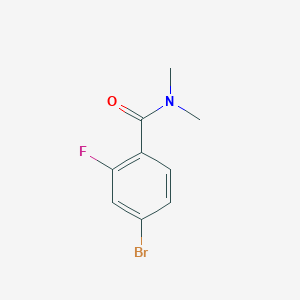
4-Bromo-2-fluoro-N,N-dimethylbenzamide
描述
4-Bromo-2-fluoro-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H9BrFNO and a molecular weight of 246.08 g/mol . It is characterized by the presence of bromine and fluorine atoms attached to a benzamide core, making it a valuable compound in various chemical and industrial applications.
作用机制
Target of Action
It is used as a reagent to synthesize compounds that act as anti-obesity agents and cyclin-dependent kinase inhibitors .
Result of Action
It’s known that the compound is used to synthesize other compounds with specific actions, such as anti-obesity agents and cyclin-dependent kinase inhibitors .
生化分析
Biochemical Properties
4-Bromo-2-fluoro-N,N-dimethylbenzamide plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The interaction between this compound and cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, affecting the metabolic pathways they regulate. Additionally, this compound may bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In some cell types, it has been shown to alter cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, this compound can modulate the activity of transcription factors, resulting in the upregulation or downregulation of specific genes. This compound may also affect cellular processes such as apoptosis, proliferation, and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of enzyme activity, altering metabolic pathways and cellular functions. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of target genes, affecting cellular processes and responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature, pH, and exposure to light. Over time, this compound may degrade, leading to a decrease in its potency and effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function and overall health. As the dosage increases, more pronounced effects can be observed, including changes in metabolic pathways, enzyme activity, and gene expression. High doses of this compound may lead to toxic or adverse effects, such as cellular damage, organ dysfunction, and systemic toxicity. Threshold effects have been identified, indicating specific dosage levels at which significant biological responses occur .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can influence the metabolism of other compounds, affecting metabolic flux and the levels of metabolites. The compound may also interact with cofactors, modulating enzyme activity and altering metabolic processes. Understanding the metabolic pathways involving this compound is crucial for elucidating its biochemical effects and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments. These interactions can affect the compound’s accumulation and distribution, influencing its biological activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment. For example, this compound may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect metabolic processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-N,N-dimethylbenzamide typically involves the reaction of 4-bromo-2-fluorobenzoic acid with thionyl chloride in the presence of N,N-dimethylformamide (DMF) at temperatures ranging from 10°C to 80°C . The resulting intermediate is then reacted with N,N-dimethylamine in the presence of triethylamine and dichloromethane at 0°C to 15°C to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.
化学反应分析
Types of Reactions
4-Bromo-2-fluoro-N,N-dimethylbenzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives.
科学研究应用
4-Bromo-2-fluoro-N,N-dimethylbenzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
Uniqueness
4-Bromo-2-fluoro-N,N-dimethylbenzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
属性
IUPAC Name |
4-bromo-2-fluoro-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-12(2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVVUOADKLZUTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640780 | |
| Record name | 4-Bromo-2-fluoro-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749927-80-8 | |
| Record name | 4-Bromo-2-fluoro-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


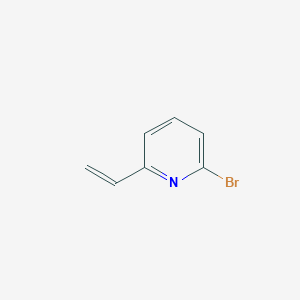

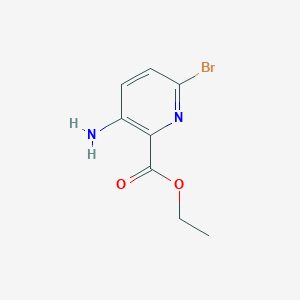
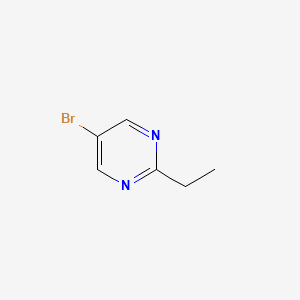

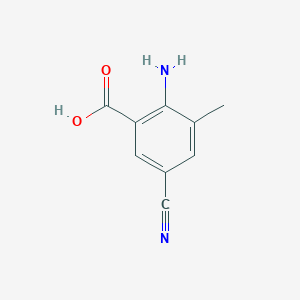

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1292864.png)
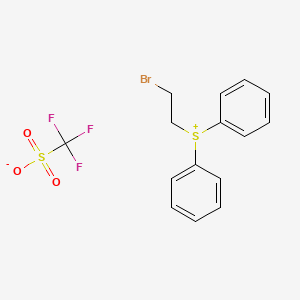
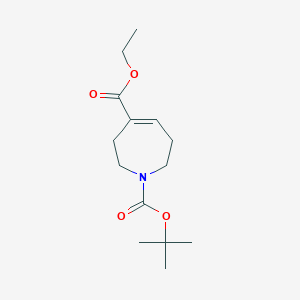

![Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1292871.png)
![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1292874.png)
![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1292877.png)
